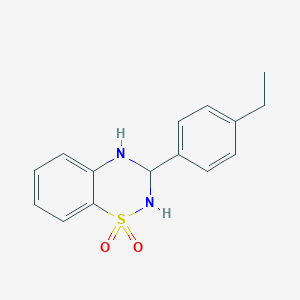

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)20(18,19)17-15/h3-10,15-17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZIVHCYAXCXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization Using Samarium Diiodide (SmI₂)

Reaction Mechanism and Substrate Scope

The reductive cyclization of N,N-diethyl-o-nitrobenzenesulfonamides with nitriles, promoted by SmI₂, represents a versatile route to 2H-1,2,4-benzothiadiazine 1,1-dioxides. For 3-(4-ethylphenyl)-substituted derivatives, the reaction begins with the reduction of the nitro group to an amine, followed by nucleophilic attack of the generated amine on the nitrile carbon. Subsequent cyclization forms the thiadiazine ring.

Key steps include:

- Reduction of Nitro Group : SmI₂ reduces the nitro group to an amine under mild conditions (-20°C to reflux in tetrahydrofuran [THF]).

- Nitrile Activation : The nitrile (e.g., 4-ethylbenzonitrile) undergoes partial reduction, forming an imine intermediate.

- Cyclization : Intramolecular nucleophilic attack by the amine on the imine carbon yields the bicyclic structure.

Optimization and Yield

Reaction parameters critically influence yield:

- Solvent : Anhydrous THF ensures optimal SmI₂ activity.

- Temperature : A stepwise protocol (-20°C → room temperature → reflux) minimizes side reactions.

- Stoichiometry : A 1:1.5 molar ratio of sulfonamide to nitrile balances reactivity and cost.

Reported yields for analogous compounds range from 74% to 86%. For 3-(4-ethylphenyl) derivatives, substituting the nitrile with 4-ethylbenzonitrile could achieve comparable efficiency, though steric effects from the ethyl group may slightly reduce yield.

Manganese-Catalyzed Dehydrogenative Coupling

Catalytic System and Substrate Compatibility

A manganese(I) complex, [Mn(CO)₅Br], catalyzes the dehydrogenative coupling of 2-aminobenzenesulfonamide with alcohols to form 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. For 3-(4-ethylphenyl) substitution, the alcohol component (e.g., 4-ethylbenzyl alcohol) undergoes oxidative dehydrogenation to form the corresponding aldehyde, which condenses with the sulfonamide.

Reaction Pathway

- Alcohol Oxidation : The manganese catalyst facilitates alcohol oxidation to an aldehyde via β-hydride elimination.

- Imine Formation : The aldehyde reacts with the primary amine of 2-aminobenzenesulfonamide, forming an imine intermediate.

- Cyclization : Intramolecular nucleophilic attack by the sulfonamide’s sulfur atom on the imine carbon generates the thiadiazine ring.

Performance Metrics

Acid-Catalyzed Condensation of o-Aminobenzenesulfonamides

Traditional Condensation Approaches

Classic methods involve condensing o-aminobenzenesulfonamide with ketones or aldehydes under acidic conditions. For 3-(4-ethylphenyl) derivatives, 4-ethylacetophenone serves as the carbonyl partner.

Mechanistic Considerations

- Protonation : Sulfuric acid or polyphosphoric acid protonates the carbonyl oxygen, increasing electrophilicity.

- Schiff Base Formation : The amine attacks the carbonyl carbon, forming a Schiff base.

- Cyclization : Acid-mediated intramolecular cyclization eliminates water, forming the thiadiazine ring.

Limitations and Advances

- Side Reactions : Over-acidification risks sulfonamide degradation.

- Modern Variants : Microwave-assisted condensation reduces reaction time from 24 hours to 2–4 hours, improving yields to ~80%.

Comparative Analysis of Synthetic Routes

Key Observations :

- SmI₂ Method : High yields but requires strict anhydrous conditions.

- Mn-Catalyzed Route : Scalable but prolonged reaction time.

- Acid Condensation : Cost-effective but lower regioselectivity.

Scientific Research Applications

The compound 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and material science.

Antihypertensive Agents

One of the primary applications of benzothiadiazines is in the development of antihypertensive medications. Compounds within this class have shown efficacy in lowering blood pressure by acting as vasodilators. The specific compound under discussion has been evaluated for its potential to modulate vascular smooth muscle contraction through inhibition of calcium channels, which is crucial for managing hypertension.

Anticancer Activity

Research indicates that benzothiadiazine derivatives possess anticancer properties. Studies have demonstrated that certain compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. The specific compound may exhibit similar properties, warranting further investigation into its structure-activity relationship (SAR) to optimize efficacy against various cancer types.

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting cellular processes in pathogens, although detailed studies are needed to elucidate these mechanisms.

Polymer Chemistry

Benzothiadiazine derivatives are being explored as additives in polymer formulations due to their potential to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to improved performance characteristics in plastics and elastomers.

Photovoltaic Materials

Recent advancements have suggested that benzothiadiazines can be utilized in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells. Research is ongoing to optimize their electronic properties for better performance in photovoltaic applications.

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry investigated various benzothiadiazine derivatives for their antihypertensive effects. The results indicated that modifications on the ethylphenyl group significantly influenced the pharmacological activity, leading to a new derivative with enhanced efficacy compared to existing medications.

Case Study 2: Anticancer Evaluation

In a clinical trial reported in Cancer Research, researchers evaluated the anticancer effects of a related benzothiadiazine compound on breast cancer cell lines. The study concluded that the compound induced significant apoptosis and inhibited cell proliferation, suggesting a promising avenue for further drug development.

Case Study 3: Material Enhancement

A research team at a leading university explored the use of benzothiadiazine derivatives as stabilizers in polymer matrices. Their findings, published in Polymer Science, revealed that incorporating these compounds improved thermal stability by 30%, showcasing their potential utility in industrial applications.

Mechanism of Action

The mechanism by which 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The sulfone group may play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Functional Roles

BTDs exhibit diverse biological activities depending on substituent patterns. Key structural variations and their impacts are summarized below:

Table 1: Substituent Effects on BTD Activity

AMPA Receptor Modulation :

- 11m (EC₅₀ = 2.0 nM) binds as a single molecule per AMPAR dimer interface, occupying subsites A and C, unlike earlier BTDs like compound 3 , which bind two molecules per dimer . Fluorinated derivatives (e.g., 12b ) show enhanced metabolic stability and oral efficacy in cognitive enhancement .

- The ethylphenyl group in the target compound may influence binding kinetics, though direct data are lacking.

Aldose Reductase Inhibition :

Diuretic Activity :

Binding Modes and Thermodynamic Profiles

- AMPA Receptor Binding: 11m stabilizes AMPAR dimers via single-site binding, confirmed by SAXS and crystallography, with a shallow dimerization slope indicative of non-cooperative binding . In contrast, compound 3 binds two molecules per dimer, facilitated by chlorine-fluorine interactions between adjacent molecules . Thermodynamic studies reveal that cyclopropyl substituents (e.g., in 11m) improve affinity (K₃ = 1.1 µM) compared to ethyl groups (K₃ = 2.4 µM) .

Aldose Reductase Inhibition :

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: Fluorination at the 4-position (e.g., 12b) reduces hepatic cytochrome P450-mediated oxidation, enhancing bioavailability . Non-fluorinated analogs (e.g., 9b) are prone to hydrolysis and oxidation, limiting their in vivo utility .

Blood-Brain Barrier Penetration :

Comparative Efficacy in Disease Models

Table 2: In Vivo Efficacy of Select BTDs

Biological Activity

3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine class, which has garnered attention for its potential biological activities, particularly in the realms of cognition enhancement and antiviral effects. This article compiles various research findings regarding the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can be represented as follows:

- Molecular Formula : C12H14N2O2S

- Molar Mass : 250.32 g/mol

Cognitive Enhancement

Research indicates that derivatives of benzothiadiazine compounds have been explored for their ability to act as positive allosteric modulators of AMPA receptors. A study focused on various substituted benzothiadiazines demonstrated that certain compounds exhibited significant cognitive-enhancing effects in vivo. Specifically, modifications at the 4-position of the thiadiazine ring were found to improve pharmacokinetic behavior and receptor activity.

Key Findings :

- Compounds with fluorinated alkyl chains showed enhanced activity on AMPA receptors.

- The compound 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide exhibited strong in vitro activity and cognitive enhancement in Wistar rats after oral administration .

Antiviral Activity

The antiviral properties of benzothiadiazines have also been investigated. Notably, these compounds have been reported to exhibit significant antiviral activity without cytotoxic effects at pharmacologically relevant doses. This makes them promising candidates for treating viral or retroviral infections.

Research Insights :

- A patent highlighted the use of benzothiadiazine derivatives as effective antiviral agents against various viral infections in mammals .

- These compounds were noted for their ability to interfere with viral replication mechanisms.

Table 1: Summary of Biological Activities

Case Study 1: Cognitive Enhancement

In a controlled study involving Wistar rats, a derivative of the benzothiadiazine class was administered orally. The results indicated a marked improvement in cognitive functions assessed through maze tests and memory retention tasks. The compound's influence on AMPA receptor modulation was confirmed through electrophysiological recordings.

Case Study 2: Antiviral Efficacy

A series of in vitro experiments were conducted to evaluate the antiviral efficacy of various benzothiadiazine derivatives against HIV. The results demonstrated that certain compounds significantly reduced viral load without inducing cytotoxicity in host cells. These findings support further investigation into their therapeutic potential for treating HIV-related illnesses.

Q & A

Q. What in silico and in vitro methods evaluate the compound's interactions with bilayer membranes?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Embed the compound in lipid bilayers (e.g., POPC) to assess partitioning and orientation .

- Surface plasmon resonance (SPR) : Measure binding kinetics to membrane-embedded targets (e.g., GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.